molecular formula C17H16FNO4S B2910104 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide CAS No. 1428358-70-6

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide

Cat. No.: B2910104
CAS No.: 1428358-70-6
M. Wt: 349.38
InChI Key: FHOYAVKUHOZWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. As a biochemical tool compound, it is representative of a chemical class known to exhibit bioactive properties. This compound features a 2-fluorobenzenesulfonamide group linked to a but-2-yn-1-yl chain with a 2-methoxyphenoxy terminus. The structural motif of fluorinated benzenesulfonamides is found in compounds investigated for modulating various biological targets. For instance, related sulfonamide-containing phenylalanine derivatives have been studied as potent inhibitors of the HIV-1 Capsid protein, disrupting vital stages of the viral replication cycle . Furthermore, structurally similar diaryl ether aryl sulfonamides have been optimized as highly selective inhibitors of the Na V 1.7 sodium channel, a promising target for pain management . Other benzenesulfonamide analogues are explicitly researched as modulators of sodium channels . The presence of the alkyne linker in its structure may also provide a handle for further chemical exploration via click chemistry. Researchers may find this compound valuable for probing protein-sulfonamide interactions, screening against novel biological targets, or as a synthetic intermediate. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

2-fluoro-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO4S/c1-22-15-9-3-4-10-16(15)23-13-7-6-12-19-24(20,21)17-11-5-2-8-14(17)18/h2-5,8-11,19H,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOYAVKUHOZWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the but-2-yn-1-yl intermediate: This step involves the reaction of 2-methoxyphenol with propargyl bromide in the presence of a base such as potassium carbonate to form 4-(2-methoxyphenoxy)but-2-yne.

    Sulfonamide formation: The intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluoro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Diversity: The target compound’s ortho-fluoro and alkyne-linked 2-methoxyphenoxy group distinguish it from bosentan’s pyrimidinyl and tert-butyl substituents .
  • Synthetic Complexity : Bosentan’s synthesis involves sequential chlorine substitutions , whereas the target compound may require alkyne coupling and fluorination steps. Compounds like 2a/2b utilize radical-based GP1 methods , suggesting divergent synthetic pathways.

Pharmacological and Physicochemical Properties

Sulfonamides exhibit diverse activities depending on substituents:

  • Bosentan : Approved for pulmonary arterial hypertension (PAH) due to endothelin receptor antagonism .
  • N-(2-Formylphenyl) Derivative : Explored for antibacterial and anti-inflammatory applications.

Analytical and Crystallographic Characterization

  • Bosentan : Validated via UHPLC with LOD ≤0.1 µg/mL .
  • Crystallography : Tools like SHELX and WinGX are widely used for sulfonamide structure determination. The target compound’s crystal structure (if resolved) would benefit from these programs.

Biological Activity

2-fluoro-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Chemical Formula C16H16FNO3S\text{Chemical Formula C}_{16}\text{H}_{16}\text{FNO}_3\text{S}

Sulfonamides, including the compound , primarily exert their effects through the inhibition of specific enzymes involved in metabolic pathways. The proposed mechanisms include:

  • Carbonic Anhydrase Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrase (CA) isoforms, which are crucial for various physiological processes. The binding affinity and inhibitory potency of these compounds are often evaluated using molecular docking studies .
  • Antitumor Activity : Some studies suggest that the structural features of sulfonamides may contribute to their antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, including the modulation of cell cycle progression and angiogenesis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Carbonic Anhydrase InhibitionInhibitory action against hCA isoforms I, II, IX, XII with subnanomolar IC50 values
Antitumor ActivityInduction of apoptosis in cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory pathways

Case Studies

  • Inhibition of Carbonic Anhydrase : A study conducted on a series of benzenesulfonamide derivatives demonstrated that certain modifications led to enhanced inhibitory effects on hCA isoforms. The compound showed promising results with IC50 values in the nanomolar range, indicating its potential as a lead compound for developing selective CA inhibitors .
  • Antitumor Properties : In vitro studies reported the compound's efficacy in reducing cell viability in various cancer cell lines. For instance, a comparative analysis highlighted that modifications in the methoxy group significantly impacted the cytotoxicity profile against breast cancer cells, suggesting a structure-activity relationship (SAR) that could guide future drug design .
  • Anti-inflammatory Effects : Preliminary evaluations indicated that the compound may influence inflammatory mediators' expression, providing insights into its potential application in treating inflammatory diseases .

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